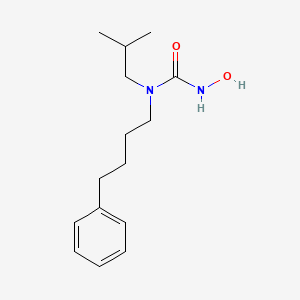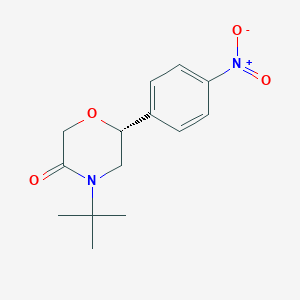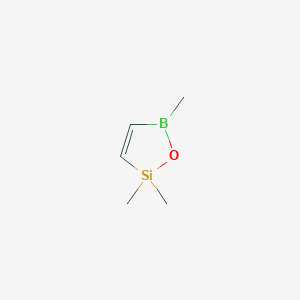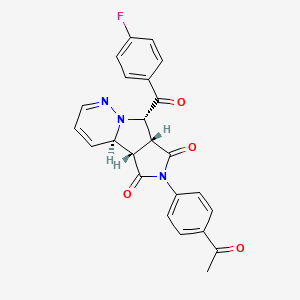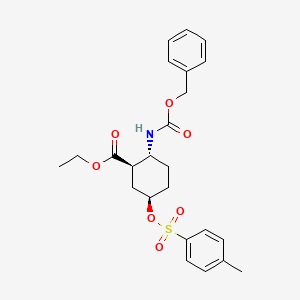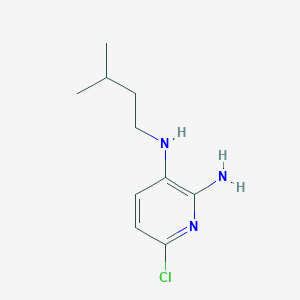![molecular formula C21H16N4O2 B12632924 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using efficient and eco-friendly methods. The use of water-soluble catalysts and air atmosphere conditions can enhance the yield and reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions: 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and various metal catalysts for cyclization reactions . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted naphthyridines with enhanced biological and photochemical properties .
科学研究应用
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antibacterial, anticancer, and anti-inflammatory properties . In materials science, it is utilized as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, this compound finds applications in chemical biology as a ligand for various biochemical assays and as a building block for self-assembly host-guest systems .
作用机制
The mechanism of action of 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Additionally, this compound can act as an inhibitor of various enzymes, disrupting key biochemical pathways and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds: Similar compounds to 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines, which have applications in medicinal chemistry and materials science .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in the development of new therapeutic agents .
属性
分子式 |
C21H16N4O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-16-8-6-14(7-9-16)21(27)24-15-4-2-1-3-5-15/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI 键 |
WLYCEQDZYFAXOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)
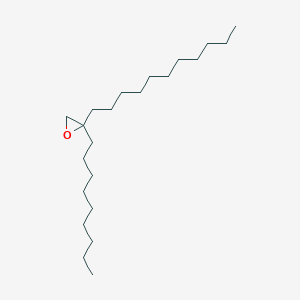

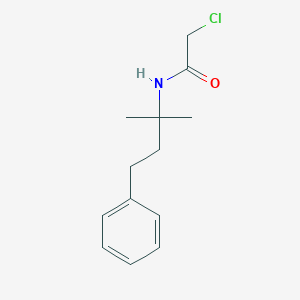

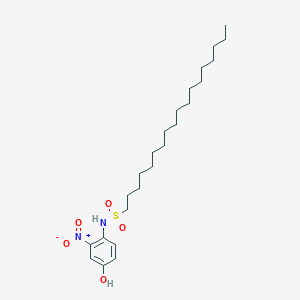
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
